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molecular formula C7H5F3N2O3 B568904 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine CAS No. 727993-33-1

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Cat. No. B568904
M. Wt: 222.123
InChI Key: FWMQACOAQFSACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096614B2

Procedure details

To a solution of 2-chloro-6-methoxy-3-nitropyridine (0.6 g, 3.2 mmol) in DMF (1.2 mL) were added CuI (0.73 g, 3.8 mmol) and KF (0.37 g, 6.4 mmol), followed by methyl chlorodifluoroacetate (1.15 g, 7.97 mmol). The reaction mixture was heated for 13 h at 120° C. The reaction mixture was then cooled to room temperature and poured onto a mixture of NH4OH and saturated aqueous NH4Cl solution (1:1). The resulting solution was stirred for 1.5 h at room temperature. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated. The crude material obtained was purified by column chromatography (silica: 100-200 mesh, DCM:hexane 3-4%) to afford the title compound (0.5 g, 71%) as a colourless oil. δH (CDCl3) 8.17 (d, J=8.9 Hz, 1H), 7.03 (d, J=8.9 Hz, 1H), 4.09 (s, 3H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.73 g
Type
catalyst
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[F-:13].[K+].Cl[C:16]([F:22])([F:21])C(OC)=O.[NH4+].[OH-].[NH4+].[Cl-]>CN(C=O)C.[Cu]I>[CH3:12][O:11][C:4]1[N:3]=[C:2]([C:16]([F:22])([F:13])[F:21])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
0.37 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
0.73 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica: 100-200 mesh, DCM:hexane 3-4%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=C(C(=N1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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